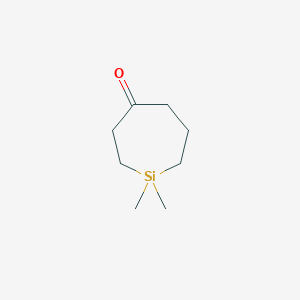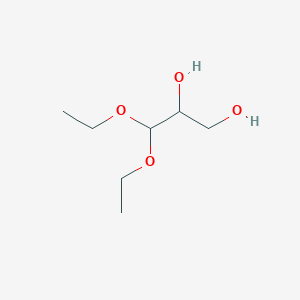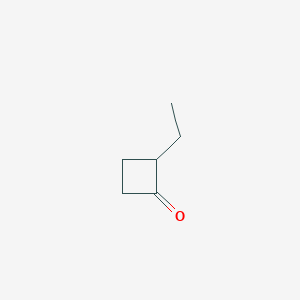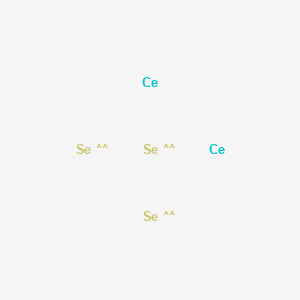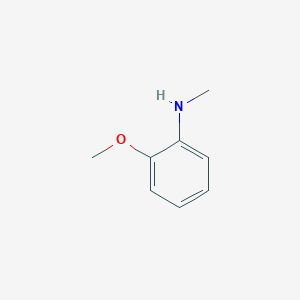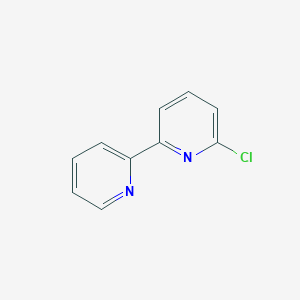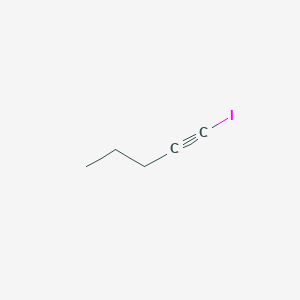
1-Pentynyl Iodide
Overview
Description
1-Pentynyl Iodide, also known as 1-iodopent-1-yne, is a chemical compound with the molecular formula C5H7I . It is a liquid at 20°C .
Molecular Structure Analysis
The molecular structure of 1-Pentynyl Iodide consists of 12 bonds in total: 5 non-hydrogen bonds, 1 multiple bond, 1 rotatable bond, and 1 triple bond . The molecular weight of 1-Pentynyl Iodide is 194.01 g/mol .
Physical And Chemical Properties Analysis
1-Pentynyl Iodide is a liquid at 20°C . It has a molecular weight of 194.01 g/mol . The compound contains a total of 12 bonds, including 5 non-hydrogen bonds, 1 multiple bond, 1 rotatable bond, and 1 triple bond .
Scientific Research Applications
Protein Fluorescence Quenching by Iodide : Iodide ions, similar to those in 1-Pentynyl Iodide, have been studied for their effects on the fluorescence of tryptophyl side chains in proteins. This can be useful for probing fluorophor exposure in proteins, a technique known as solute perturbation of protein fluorescence (Lehrer, 1971).
Iodide Transporters in Human Tissues : Research on the expression of iodide transporters, such as the sodium/iodide symporter and pendrin, in various human tissues provides insights into iodide transport mechanisms, which could be relevant for understanding how iodide-based compounds interact with biological systems (Lacroix et al., 2001).
Non-Covalent Interactions with Iodide : Studies on the interactions between iodide compounds and hydrogen bond acceptors explore the fundamental aspects of halogen bonding, which can be important for designing new molecules with specific properties (Cabot & Hunter, 2009).
Removal of Iodides from Solutions : The use of organo-modified zeolitic materials for removing iodides from aqueous solutions has been investigated. This research is significant for environmental applications where removal of iodide contaminants is necessary (Warchoł et al., 2006).
Mass Spectrometry Applications : A high-resolution time-of-flight chemical-ionization mass spectrometer using iodide-adducts demonstrates the utility of iodide in analytical chemistry for measuring a wide range of atmospheric compounds (Lee et al., 2014).
Iodide Analysis in Complex Matrices : Analytical methods for quantifying iodine in various matrices, including iodide, are crucial for understanding the distribution and concentration of iodide in different environmental and biological contexts (Shelor & Dasgupta, 2011).
Safety And Hazards
1-Pentynyl Iodide is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed. Explosion-proof electrical, ventilating, and lighting equipment should be used. Measures should be taken against ignition by static discharge and spark. Protective gloves, eye protection, and face protection should be worn .
Future Directions
While the specific future directions for 1-Pentynyl Iodide are not widely documented in the available literature, iodine compounds in general have been identified as having promising future applications in materials science . For example, the dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics and could be exploited for time-controlled autonomous dissipative self-assembly .
properties
IUPAC Name |
1-iodopent-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7I/c1-2-3-4-5-6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPKZGBPLFRGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505429 | |
| Record name | 1-Iodopent-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pentynyl Iodide | |
CAS RN |
14752-61-5 | |
| Record name | 1-Iodopent-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pentynyl Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid](/img/structure/B82655.png)


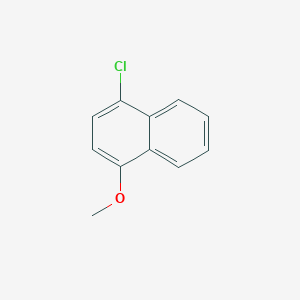
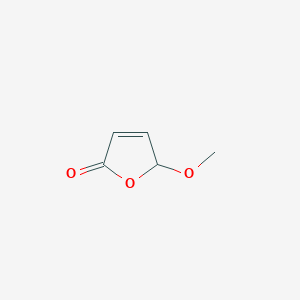
![1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine](/img/structure/B82664.png)
![5-Methylbenzo[b]thiophene](/img/structure/B82666.png)

